molecular formula C16H17N3O2S2 B2736460 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034481-99-5

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2736460
CAS No.: 2034481-99-5
M. Wt: 347.45
InChI Key: MCOFPANYRFYZLZ-UHFFFAOYSA-N
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Description

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a hydroxy-substituted pentyl chain with a thiophen-3-yl substituent. The thiophen-3-yl group may enhance π-conjugation or participate in hydrophobic interactions, while the hydroxyl group could improve solubility and bioavailability.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c20-7-4-11(13-5-8-22-10-13)3-6-17-16(21)12-1-2-14-15(9-12)19-23-18-14/h1-2,5,8-11,20H,3-4,6-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOFPANYRFYZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that derivatives of benzothiadiazole compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the benzothiadiazole structure can enhance its antitumor efficacy by interacting with cellular pathways involved in apoptosis and cell proliferation .
  • Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory responses. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis .

Biochemical Probes

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide serves as a biochemical probe in studying enzyme interactions:

  • Enzyme Inhibition Studies : The sulfonamide group within the compound can interact with enzyme active sites, providing insights into enzyme kinetics and mechanisms of action . This property makes it valuable in drug discovery and development.

Materials Science

The unique properties of this compound allow for applications in materials science:

  • Conductive Polymers : The thiophene ring contributes to the electrical conductivity of polymers when incorporated into polymer matrices. This application is crucial for developing organic electronic devices such as sensors and transistors .

Case Studies

Study FocusFindings
Anticancer ActivityA study published in Frontiers in Biology demonstrated that benzothiadiazole derivatives showed significant cytotoxic effects against breast and colon cancer cell lines .
Anti-inflammatory EffectsResearch indicated that the compound reduced TNF-alpha levels in macrophages, suggesting potential use in treating chronic inflammatory diseases .
Conductive Polymer DevelopmentA study highlighted the incorporation of thiophene-based compounds into polymer blends to enhance conductivity and stability for use in organic solar cells .

Mechanism of Action

The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and benzo[c][1,2,5]thiadiazole moieties can interact with enzymes, receptors, or other proteins, leading to various biological effects. These interactions can modulate signaling pathways, enzyme activity, or gene expression, contributing to the compound’s therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional groups with several analogs, including carboxamide linkages, thiophene derivatives, and heterocyclic cores. Key comparisons are summarized below:

Functional Group Impact on Properties

  • Thiophene Position: The target compound’s thiophen-3-yl group differs from the methylthiophen-2-yl group in ’s pyrazole derivative.
  • Hydroxy vs. Alkyl/Amino Groups: The hydroxypentyl chain in the target compound likely enhances solubility compared to the diethylaminophenyl group in 39m, which may prioritize lipophilicity for membrane penetration .

Research Findings and Implications

  • Synthetic Efficiency : The 55% yield for 39m () suggests room for optimization in carboxamide synthesis, possibly through alternative coupling reagents or purification techniques .
  • Electronic Properties : The thiophen-3-yl and benzothiadiazole groups in the target compound may synergize to enhance electron deficiency, making it suitable for optoelectronic applications, as seen in thiophene-containing polymers () .
  • Biological Relevance: Analogs like the 1,3,4-thiadiazole derivative () demonstrate antimicrobial activity, suggesting the target compound could be explored for similar applications if functional groups align with known pharmacophores .

Biological Activity

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by several functional groups that contribute to its biological properties.

Property Details
Molecular Formula C15H17N3O3S3
Molecular Weight 383.5 g/mol
IUPAC Name This compound
CAS Number 2034614-17-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiophene Ring : Starting with thiophene derivatives.
  • Hydroxylation : Introducing the hydroxy group through hydroxylation reactions.
  • Introduction of the Pentyl Chain : Utilizing Friedel-Crafts alkylation.
  • Cyclization : Employing cyclization reactions to form the benzothiadiazole structure.

Biological Activity

This compound exhibits various biological activities:

Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, studies have shown it affects the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies reveal that it inhibits the growth of Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The sulfonamide group can interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The unique structure allows binding to specific receptors, modulating their activity.

Case Studies

  • Anticancer Efficacy in Breast Cancer Models :
    • A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM.
    • Mechanistic studies indicated apoptosis induction through caspase activation.
  • Antimicrobial Activity Assessment :
    • Another investigation assessed its antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
    • The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Q & A

Q. What are the key synthetic routes for N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Thiophene functionalization : Bromination at the 3-position of thiophene followed by a Grignard reaction to introduce the pentyl chain .
  • Hydroxylation : Selective oxidation or hydroxylation at the 5-position of the pentyl chain, requiring temperature control (e.g., 60–80°C) and catalysts like Pd/C .
  • Amide coupling : Reaction of the benzothiadiazole-carboxylic acid derivative with the hydroxylated pentyl-thiophene intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF . Critical parameters include solvent purity, reaction time (12–24 hours for coupling), and inert atmosphere to prevent oxidation of the thiophene moiety .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, particularly the thiophene protons (δ 6.8–7.2 ppm) and benzothiadiazole carbons (δ 150–160 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 403.1) and detects impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for biological testing) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Initial screens should include:

  • Cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HCC-70) to determine IC50_{50} values .
  • Receptor binding studies : Radioligand displacement assays for neurological targets (e.g., dopamine D3 receptors), given structural analogs’ activity in CNS pathways .
  • Antioxidant activity : DPPH radical scavenging assays to assess redox-modulating potential, as seen in hydroxylated thiophene derivatives .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s binding modes and pharmacokinetics?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., dopamine D3 receptors), focusing on the benzothiadiazole core’s π-π stacking and the hydroxyl group’s hydrogen bonding .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.2), blood-brain barrier penetration (CNS MPO score >4), and cytochrome P450 inhibition risks .
  • MD simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Metabolic profiling : LC-MS/MS identifies phase I/II metabolites that may alter activity. For example, hydroxylation at the pentyl chain could enhance or reduce target engagement .
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma concentrations (Cmax_{max}, AUC) with efficacy in animal models to adjust dosing regimens .
  • Species-specific target validation : Compare receptor isoform expression (e.g., human vs. murine D3 receptors) using qPCR or Western blot .

Q. How do structural modifications at the thiophene or benzothiadiazole moieties impact bioactivity?

  • Thiophene substitution : Replacing 3-thiophene with 2-thiophene (as in analogs) reduces steric hindrance, improving binding to flat aromatic pockets in enzymes .
  • Benzothiadiazole derivatization : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 4-position enhances electrophilicity, potentially increasing kinase inhibition .
  • Hydroxyl group acylation : Masking the hydroxyl as an ester prodrug improves oral bioavailability but may reduce CNS penetration due to increased polarity .

Data Analysis & Experimental Design

Q. What statistical approaches are optimal for analyzing dose-response relationships in heterogeneous cell populations?

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to dose-response data using tools like GraphPad Prism, accounting for variable Hill slopes in resistant subpopulations .
  • Cluster analysis : Apply unsupervised machine learning (e.g., k-means) to segregate responders vs. non-responders based on omics data (transcriptomics/proteomics) .

Q. How can crystallography and hydrogen-bonding analysis refine structure-activity relationships (SAR)?

  • Single-crystal X-ray diffraction : Resolve the compound’s conformation (e.g., torsion angles between thiophene and benzothiadiazole planes) to guide analog design .
  • Graph set analysis : Classify hydrogen-bond motifs (e.g., R_2$$^2(8) rings) in co-crystals with targets to identify critical interactions for potency .

Comparative Analysis

Q. How does this compound compare to structurally related benzothiadiazole-thiophene hybrids?

Key analogs and their differentiating features include:

CompoundStructural VariationBioactivity
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-benzoxazole-3-carboxamide ()Benzoxazole coreHigher CNS penetration but lower metabolic stability
N-(4-chlorobenzoyl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea ()Urea linkerEnhanced kinase inhibition but reduced solubility
5-(4-(3,5-dichlorophenyl)diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide ()Diazepane moietyImproved dopamine D3 selectivity (IC50_{50} = 41 nM)

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